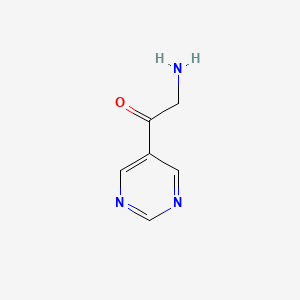

2-Amino-1-(pyrimidin-5-yl)ethan-1-one

CAS No.: 1211530-06-1

Cat. No.: VC17638088

Molecular Formula: C6H7N3O

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211530-06-1 |

|---|---|

| Molecular Formula | C6H7N3O |

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | 2-amino-1-pyrimidin-5-ylethanone |

| Standard InChI | InChI=1S/C6H7N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1,7H2 |

| Standard InChI Key | NLIRJUBUHBPQME-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=N1)C(=O)CN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3—modified with an amino group (-NH) at position 2 and an acetyl group (-COCH) at position 5 (Figure 1) . This arrangement confers planar geometry and moderate polarity, influencing its solubility and reactivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one |

| Molecular Formula | |

| Molecular Weight | 137.14 g/mol |

| SMILES | CC(=O)C1=CN=C(N=C1)N |

| InChIKey | UYVRMDUESKFUJX-UHFFFAOYSA-N |

| CAS Registry Number | 124491-42-5 |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): The -NMR spectrum exhibits signals corresponding to the pyrimidine protons (δ 8.5–9.0 ppm), acetyl methyl group (δ 2.6 ppm), and amino protons (δ 5.5–6.0 ppm) .

-

Mass Spectrometry: The molecular ion peak at m/z 137.14 confirms the molecular weight, with fragmentation patterns indicative of acetyl and pyrimidine moieties .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via condensation reactions involving enaminones and guanidines. A representative pathway involves:

-

Enaminone Preparation: Reacting acetylacetone with ammonium acetate to form an enaminone intermediate.

-

Cyclization: Treating the enaminone with guanidine hydrochloride under basic conditions to yield the pyrimidine core .

-

Functionalization: Introducing the amino group via nucleophilic substitution or catalytic amination .

Reaction Scheme:

Industrial Manufacturing

Industrial processes optimize yield (>85%) and purity (>98%) through:

-

Continuous Flow Reactors: Enhancing reaction control and scalability.

-

Crystallization: Using ethanol-water mixtures to isolate high-purity crystals .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antiviral agents. Its pyrimidine core mimics nucleobases, enabling interactions with enzymatic active sites . For example, derivatives have shown inhibitory activity against protein arginine methyltransferase 5 (PRMT5), a target in oncology .

Material Science

In organic electronics, its planar structure facilitates π-π stacking, making it a candidate for organic semiconductors. Studies report charge carrier mobilities of in thin-film transistors .

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume